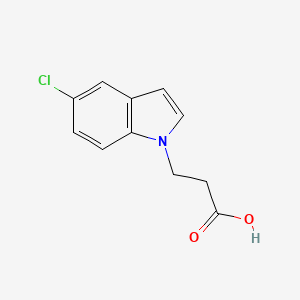

3-(5-chloro-1H-indol-1-yl)propanoic acid

CAS No.: 18108-89-9

Cat. No.: VC3185466

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18108-89-9 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 3-(5-chloroindol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

| Standard InChI Key | QUMLYCMUFWVGGA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl |

| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl |

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

3-(5-chloro-1H-indol-1-yl)propanoic acid is an indole derivative with a chlorine substituent at position 5 of the indole ring and a propanoic acid moiety attached to the nitrogen at position 1. The compound is identified by CAS No. 18108-89-9 and has a molecular formula of C₁₁H₁₀ClNO₂. This compound can be referenced through several identifiers, including its IUPAC name 3-(5-chloroindol-1-yl)propanoic acid, and is also cataloged in chemical databases with identifiers such as VCID: VC3185466. These standardized identifiers enable consistent reference in scientific literature and chemical databases.

Molecular Structure and Properties

The molecular weight of 3-(5-chloro-1H-indol-1-yl)propanoic acid is 223.65 g/mol. Its structure consists of a bicyclic indole core with a chlorine atom at the 5-position and a propanoic acid chain attached to the nitrogen atom of the indole ring. The compound can be represented by the SMILES notation C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl, which provides a linear text representation of its chemical structure . Additionally, its InChI identifier (InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)) and InChIKey (QUMLYCMUFWVGGA-UHFFFAOYSA-N) serve as unique structural identifiers essential for database searches and chemical informatics applications .

Structural Analysis and Visualization

The compound features a planar indole ring system with the propanoic acid chain extending from the nitrogen atom. This structural arrangement influences its physicochemical properties, including solubility, lipophilicity, and potential interaction with biological targets. The chlorine substituent at position 5 alters the electronic distribution within the molecule, potentially affecting its biological activity compared to unsubstituted indole derivatives. The position of the propanoic acid chain at N-1 distinguishes this compound from similar structures where the chain may be attached at the C-3 position of the indole ring .

Physical and Chemical Properties

Spectroscopic Characteristics

While comprehensive spectroscopic data for 3-(5-chloro-1H-indol-1-yl)propanoic acid is limited in the available literature, the compound is expected to exhibit characteristic spectral features consistent with indole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy would typically reveal distinctive signals for the aromatic protons of the indole ring, methylene protons of the propanoic acid chain, and the carboxylic acid proton. Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹) and the indole N-H stretching vibration.

Collision Cross Section Data

Collision Cross Section (CCS) values, important parameters in ion mobility spectrometry, have been predicted for 3-(5-chloro-1H-indol-1-yl)propanoic acid in various ionization states. These values provide insights into the three-dimensional structure and conformational properties of the molecule in gas phase. The table below summarizes the predicted CCS values for different adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.04729 | 144.3 |

| [M+Na]⁺ | 246.02923 | 158.3 |

| [M+NH₄]⁺ | 241.07383 | 152.8 |

| [M+K]⁺ | 262.00317 | 153.1 |

| [M-H]⁻ | 222.03273 | 145.4 |

| [M+Na-2H]⁻ | 244.01468 | 150.2 |

| [M]⁺ | 223.03946 | 146.8 |

| [M]⁻ | 223.04056 | 146.8 |

These CCS values can be valuable for analytical method development and structural characterization using ion mobility spectrometry techniques .

Chemical Reactivity

The chemical reactivity of 3-(5-chloro-1H-indol-1-yl)propanoic acid is primarily determined by the functional groups present in its structure. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation. The indole ring system is susceptible to electrophilic aromatic substitution reactions, although the presence of the chlorine substituent may alter the reactivity pattern. The chlorine atom introduces electronic effects that influence the electron density distribution within the indole system, potentially affecting its reactivity toward various reagents.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-(5-chloro-1H-indol-1-yl)propanoic acid typically involves multiple steps, starting with appropriately substituted precursors. Based on common synthetic methodologies for similar compounds, the synthesis may involve:

-

Preparation of 5-chloroindole as the core structure

-

N-alkylation of the indole nitrogen with an appropriate propanoic acid derivative

-

Further modifications or functional group transformations to obtain the final product

A typical synthetic approach might involve the reaction of 5-chloroindole with 3-bromopropanoic acid under basic conditions to facilitate the N-alkylation process. Alternative routes may include the chlorination of an already N-substituted indole derivative at the 5-position, though this approach may present selectivity challenges.

Reaction Conditions and Optimization

The synthesis of 3-(5-chloro-1H-indol-1-yl)propanoic acid requires careful control of reaction conditions to achieve high yields and purity. The N-alkylation step typically employs basic conditions (such as potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetone. Reaction temperature, time, and stoichiometry are critical parameters that need optimization to minimize side reactions and improve yield. Purification methods, including recrystallization or column chromatography, are essential to obtain the compound in high purity for research applications.

Scale-up Considerations

For larger-scale preparation of 3-(5-chloro-1H-indol-1-yl)propanoic acid, several factors require attention, including reagent handling, heat management, and safety considerations, particularly when working with reactive intermediates. The choice of solvent, reaction vessel design, and mixing efficiency become increasingly important at larger scales. Additionally, more economical and environmentally friendly synthetic methods may be explored, such as catalytic approaches or continuous-flow processes that could potentially improve the efficiency and sustainability of the synthesis.

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for analyzing the purity and identity of 3-(5-chloro-1H-indol-1-yl)propanoic acid. Reversed-phase HPLC methods using C18 columns with appropriate mobile phase compositions (typically mixtures of water and acetonitrile with acid modifiers) can provide effective separation and quantification. Gas chromatography (GC) may also be applicable, particularly for volatile derivatives of the compound. These chromatographic methods are essential for quality control during synthesis and for studying the stability and degradation products of the compound.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-(5-chloro-1H-indol-1-yl)propanoic acid. The compound exhibits characteristic m/z values for different adducts, as indicated in the collision cross section data. The molecular ion peak at m/z 223.04 (for [M]⁺) is consistent with its molecular formula C₁₁H₁₀ClNO₂ . Fragmentation patterns typically include losses related to the carboxylic acid group and distinctive patterns associated with the chloroindole moiety. Advanced techniques such as tandem mass spectrometry (MS/MS) can provide further structural insights through controlled fragmentation experiments .

Spectroscopic Methods

Various spectroscopic techniques contribute to the comprehensive characterization of 3-(5-chloro-1H-indol-1-yl)propanoic acid:

-

¹H NMR spectroscopy reveals the proton environments in the molecule, with expected signals for aromatic protons (δ 7-8 ppm), methylene protons of the propanoic acid chain (δ 2-4 ppm), and the carboxylic acid proton (δ 10-12 ppm)

-

¹³C NMR spectroscopy provides information about the carbon skeleton, with characteristic signals for the carboxylic carbon, aromatic carbons, and aliphatic carbons

-

UV-visible spectroscopy typically shows absorption maxima characteristic of the indole chromophore, which may be influenced by the chloro substituent

-

IR spectroscopy identifies functional groups through characteristic absorption bands

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 3-(5-chloro-1H-indol-1-yl)propanoic acid but differ in key aspects that may influence their chemical and biological properties:

-

3-(5-chloro-1H-indol-3-yl)propanoic acid: An isomer with the propanoic acid chain attached to position 3 rather than position 1 of the indole ring, potentially resulting in different biological activities

-

3-(5-methoxy-1H-indol-3-yl)propanoic acid: Contains a methoxy group at position 5 instead of a chlorine atom, which would alter the electronic properties and lipophilicity of the molecule

-

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: A tryptophan derivative that incorporates an amino group in the propanoic acid side chain, conferring amino acid characteristics to the molecule

These structural variations provide opportunities for exploring structure-activity relationships and developing compounds with optimized properties for specific applications.

Physicochemical Property Comparison

The substitution pattern and functional groups significantly impact the physicochemical properties of indole derivatives. Compared to its analogues, 3-(5-chloro-1H-indol-1-yl)propanoic acid may exhibit distinct characteristics in terms of:

-

Solubility: The presence of the carboxylic acid group enhances water solubility at higher pH values due to ionization, while the chloro substituent contributes to lipophilicity

-

Acid-base properties: The carboxylic acid group typically exhibits pKa values around 4-5, influencing the compound's behavior in biological systems

-

Lipophilicity: The chloro substituent enhances lipophilicity compared to unsubstituted or methoxy-substituted analogues, potentially affecting membrane permeability

-

Molecular recognition: The specific arrangement of functional groups creates a unique three-dimensional structure that determines molecular recognition patterns with biological targets

Current Research Limitations and Future Directions

Gaps in Current Knowledge

Despite the potential interest in 3-(5-chloro-1H-indol-1-yl)propanoic acid, several knowledge gaps exist in the current scientific literature:

-

Limited comprehensive studies on the biological activities of this specific compound

-

Incomplete characterization of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

-

Insufficient data on structure-activity relationships comparing this compound with its structural analogues

-

Limited information on potential toxicological effects and safety profiles

These knowledge gaps present opportunities for further research to elucidate the full potential and limitations of this compound.

Technical Advances in Analysis and Characterization

Emerging analytical techniques offer new opportunities for studying 3-(5-chloro-1H-indol-1-yl)propanoic acid and related compounds:

-

Advanced ion mobility spectrometry coupled with mass spectrometry for improved structural characterization

-

Single-crystal X-ray diffraction for definitive three-dimensional structural determination

-

Computational approaches for predicting properties and biological activities

-

High-throughput screening methodologies for rapidly assessing biological activities across multiple targets

These technological advances could significantly accelerate research on this compound and facilitate its potential applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume